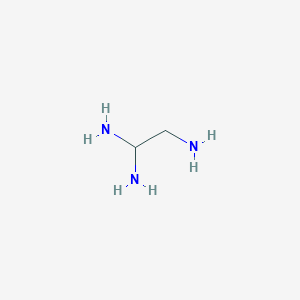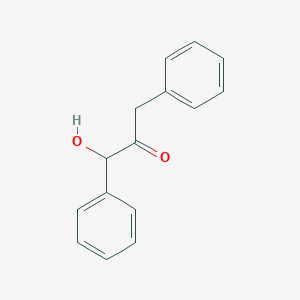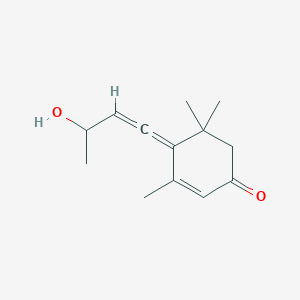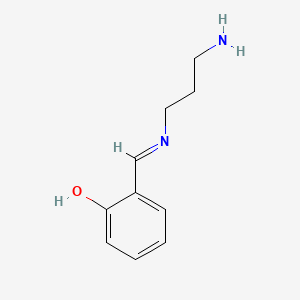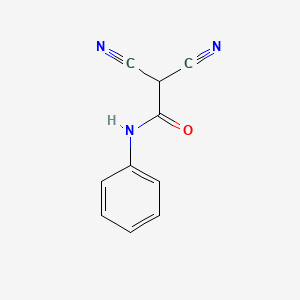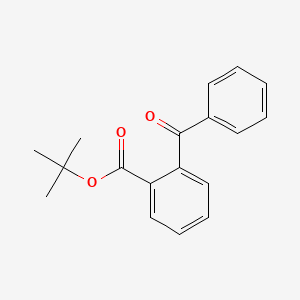
Tert-butyl 2-benzoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-benzoylbenzoate: is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a tert-butyl group attached to the ester functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzoylbenzoate typically involves the reaction of a dialkyl phthalate with a Grignard reagent in the presence of an oxygenated solvent. The Grignard reagent can be phenyl magnesium bromide, phenyl magnesium chloride, or phenyl magnesium iodide . This method is efficient and selective, providing a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-benzoylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical products
Wirkmechanismus
The mechanism by which tert-butyl 2-benzoylbenzoate exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may interact with calmodulin, a protein that mediates various cellular processes by binding calcium ions . The specific molecular targets and pathways can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl benzoquinone
- Tert-butyl hydroquinone
- Tert-butyl alcohol
Comparison: Tert-butyl 2-benzoylbenzoate is unique due to its ester functionality and the presence of both tert-butyl and benzoyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds like tert-butyl benzoquinone and tert-butyl hydroquinone . Additionally, the ester group in this compound allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
54354-02-8 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
tert-butyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)21-17(20)15-12-8-7-11-14(15)16(19)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI-Schlüssel |
BNGCYQKRGJSWIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


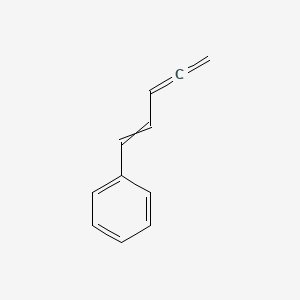
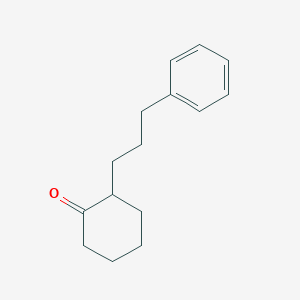
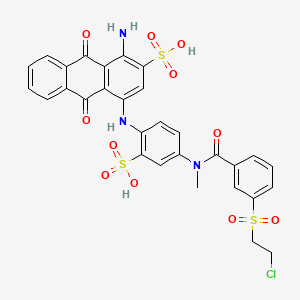
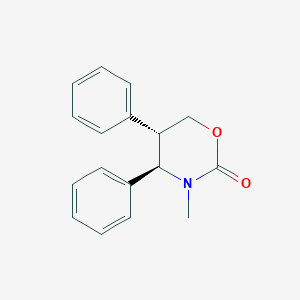
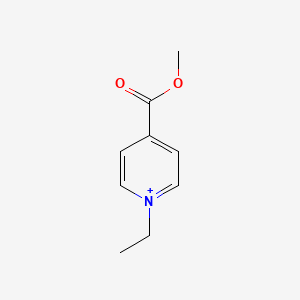

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
